molecular formula C21H28O5 B12384619 Aldosterone-13C3

Aldosterone-13C3

Cat. No.: B12384619
M. Wt: 363.4 g/mol
InChI Key: PQSUYGKTWSAVDQ-AZJIJRICSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldosterone-13C3 involves the incorporation of carbon-13 isotopes into the aldosterone molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with carbon-13. The specific synthetic routes and reaction conditions may vary depending on the desired isotopic enrichment and the availability of labeled precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems and advanced purification techniques. The process includes the synthesis of labeled precursors, followed by their incorporation into the aldosterone molecule through a series of chemical reactions. The final product is then purified using chromatographic methods to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Aldosterone-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Aldosterone-13C3 exerts its effects by acting on mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron in the kidney. This interaction increases the permeability of the apical membrane to sodium and potassium ions and activates the basolateral sodium-potassium pumps. As a result, sodium ions are reabsorbed into the blood, and potassium ions are secreted into the urine. Additionally, aldosterone stimulates hydrogen ion secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate levels and acid-base balance .

Properties

Molecular Formula

C21H28O5

Molecular Weight

363.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i6+1,8+1,13+1

InChI Key

PQSUYGKTWSAVDQ-AZJIJRICSA-N

Isomeric SMILES

C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Origin of Product

United States

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